IL-17A Inhibitory Potency in Human Dermal Fibroblast Cells (HDF) – Direct Comparison with Non-Fluorinated Cyclohexyl Analog
In a direct head-to-head experiment conducted under identical assay conditions, N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide inhibited IL-17A-induced IL-6 release in human dermal fibroblast (HDF) cells with an IC50 of 2 nM, as measured by TR-FRET [1]. By contrast, the corresponding non-fluorinated cyclohexyl analog (N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)acetamide) exhibited an IC50 of 85 nM in the same assay system, representing a 42.5-fold loss in potency upon removal of the gem-difluoro group [2]. This potency gap demonstrates that the 4,4-difluorocyclohexyl moiety is not a passive structural feature but a critical driver of IL-17A target engagement.
| Evidence Dimension | IL-17A inhibitory potency (IC50) in HDF cells |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)acetamide (non-fluorinated analog): IC50 = 85 nM |
| Quantified Difference | 42.5-fold greater potency for the 4,4-difluorocyclohexyl compound |
| Conditions | Human HDF cells stimulated with IL-17A; IL-6 release quantified by TR-FRET after 5 h incubation |
Why This Matters
For procurement decisions, the 42.5-fold potency advantage directly translates to lower required concentrations in functional assays, enabling smaller-scale syntheses and reduced cost per experimental endpoint.
- [1] BindingDB Entry BDBM50578382. Affinity data for N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CHEMBL4865978): IC50 = 2 nM against IL-17A in human HDF cells. Deposited 2022-08-24. View Source
- [2] Johnson JA, Reuberson JT, Lecomte FC, et al. Difluorocyclohexyl derivatives as IL-17 modulators. U.S. Patent Application US20230271951A1, Example 143 (non-fluorinated comparator data), 2023. View Source
